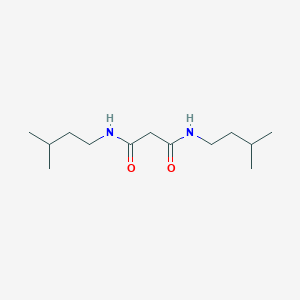

N,N'-bis(3-methylbutyl)propanediamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(3-methylbutyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)5-7-14-12(16)9-13(17)15-8-6-11(3)4/h10-11H,5-9H2,1-4H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTJMAHVRZXADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CC(=O)NCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368483 | |

| Record name | N~1~,N~3~-Bis(3-methylbutyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126947-45-3 | |

| Record name | N~1~,N~3~-Bis(3-methylbutyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N'-bis(3-methylbutyl)propanediamide chemical structure and properties

This technical guide provides an in-depth analysis of N,N'-bis(3-methylbutyl)propanediamide , a specialized organic scaffold with critical applications in coordination chemistry (nuclear fuel reprocessing) and medicinal chemistry (anticonvulsant pharmacophores).

Chemical Identity & Structural Analysis

This compound (also known as N,N'-diisopentylmalonamide) is a symmetrical secondary diamide derived from malonic acid. It represents a crucial class of "soft" oxygen-donor ligands used to modulate lipophilicity and metal coordination strength in solvent extraction and drug design.

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 126947-45-3 |

| Common Synonyms | N,N'-Diisopentylmalonamide; Malonic acid bis(isoamylamide) |

| Molecular Formula | |

| Molecular Weight | 242.36 g/mol |

| Physical State | Solid (Crystalline) or Viscous Oil (purity dependent) |

| Predicted LogP | ~2.5 – 3.0 (Lipophilic) |

| H-Bond Donors/Acceptors | 2 Donors (NH) / 2 Acceptors (C=O) |

Structural Logic & Stereochemistry

The molecule consists of a central propanediamide (malonamide) core flanked by two isopentyl (3-methylbutyl) chains.

-

The Core: The 1,3-dicarbonyl motif allows for the formation of a six-membered chelate ring upon metal coordination (bidentate ligand).

-

The Flanks: The isopentyl groups provide significant steric bulk and lipophilicity, essential for solubility in non-polar organic solvents (e.g., dodecane, kerosene) used in industrial extraction processes.

-

Secondary Amide Functionality: Unlike tertiary malonamides (used in the DIAMEX process), this secondary amide possesses labile protons on the nitrogen atoms (

). This allows for intermolecular hydrogen bonding , often leading to higher melting points and specific crystal packing arrangements compared to its tetra-alkylated counterparts.

Part 1: Synthesis & Manufacturing Protocols

The synthesis follows a standard nucleophilic acyl substitution pathway, reacting an activated malonic acid derivative with isoamylamine.

Protocol: Thermal Amidation of Diethyl Malonate

This method is preferred for its atom economy and avoidance of chlorinated coupling reagents.

Reagents:

-

Diethyl malonate (1.0 eq)

-

Isoamylamine (3-methylbutylamine) (2.2 – 2.5 eq)

-

Catalyst: Sodium methoxide (0.1 eq) (Optional, accelerates rate)

-

Solvent: Toluene or Xylene (for azeotropic removal of ethanol)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve diethyl malonate in toluene.

-

Addition: Add isoamylamine dropwise under stirring. An excess is used to drive the equilibrium forward.

-

Reflux: Heat the mixture to reflux (

). Ethanol is generated as a byproduct. -

Distillation: Monitor the collection of ethanol in the Dean-Stark trap. Reaction completion is indicated when ethanol evolution ceases (typically 4–8 hours).

-

Work-up: Cool the reaction mixture. The product may precipitate upon cooling.[1] If not, evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from ethanol/water or ethyl acetate/hexane to yield white crystals.

Synthesis Pathway Diagram

Caption: Thermal amidation pathway via nucleophilic acyl substitution, driven by the removal of ethanol.

Part 2: Applications in Nuclear Chemistry (Solvent Extraction)

The primary industrial interest in substituted malonamides lies in the DIAMEX (DIAMide EXtraction) process, developed for partitioning minor actinides (Americium, Curium) from high-level nuclear waste.

Mechanism of Action:

this compound acts as a neutral, bidentate oxygen-donor ligand . It extracts metal nitrates from high-acidity aqueous solutions (

-

Coordination: The two carbonyl oxygens bind to the Actinide (An) or Lanthanide (Ln) metal center, forming a stable 6-membered ring.

-

The "Secondary" Effect: While industrial processes typically use tertiary amides (to prevent third-phase formation due to H-bonding aggregation), secondary amides like this compound are used in fundamental studies to investigate outer-sphere hydrogen bonding . The N-H protons can hydrogen bond with nitrate counter-ions, stabilizing the extraction complex in a mechanism distinct from tertiary amides.

Extraction Equilibrium:

Coordination Complex Diagram

Caption: Bidentate chelation mode. The malonamide backbone forms a 6-membered ring with the trivalent metal ion.

Part 3: Medicinal Chemistry & Drug Development

For drug development professionals, this scaffold is relevant as a bioisostere and CNS-active pharmacophore .

1. Anticonvulsant Activity: Substituted malonamides are structural analogs of barbiturates (without the cyclic urea closure) and valproic acid derivatives .

-

Mechanism: The lipophilic isopentyl chains allow the molecule to penetrate the Blood-Brain Barrier (BBB). The diamide core can modulate voltage-gated sodium channels or potentiate GABAergic transmission, similar to N-benzylamides (e.g., Ameltolide).

-

Structure-Activity Relationship (SAR): The specific "bis(3-methylbutyl)" substitution pattern optimizes the LogP (approx 2.5–3.0) for CNS entry. Shorter chains (methyl/ethyl) are too polar; longer chains (octyl) get trapped in adipose tissue.

2. Enzyme Inhibition:

Dialkylmalonamides have been investigated as inhibitors of proteases and phosphatases . The central methylene group (

Analytical Characterization Standards

To validate the synthesis of CAS 126947-45-3, the following spectral signatures must be observed:

| Method | Expected Signal | Assignment |

| 1H NMR (CDCl3) | Methyl groups of isopentyl chain | |

| Methylene/Methine of isopentyl chain | ||

| Central | ||

| Amide | ||

| IR Spectroscopy | 3280 - 3300 | N-H Stretch (Secondary Amide) |

| 1640 - 1660 | C=O Stretch (Amide I band) | |

| 1540 - 1550 | N-H Bend (Amide II band) |

References

-

Sigma-Aldrich. this compound Product Specification (CAS 126947-45-3).

-

Musikas, C. (1987). Solvent extraction for the chemical separations of the 5f elements. Inorganica Chimica Acta. (Foundational text on Malonamide extractants).

-

Santa Cruz Biotechnology. N,N′-Bis-(3-methyl-butyl)-malonamide Data Sheet.

-

BindingDB. Bioactivity Data for N,N'-dialkylmalonamide derivatives (Phosphatase Inhibition).

-

National Institutes of Health (PubChem). Compound Summary for Malonamide Derivatives.

Sources

Technical Guide: N,N'-Bis(3-methylbutyl)propanediamide (CAS 126947-45-3)

[1]

Executive Summary

This compound (also known as N,N'-Diisopentylmalonamide) is a lipophilic diamide featuring a malonamide core flanked by two isopentyl chains.[1] While often categorized as a specialty reagent in proteomics and organic synthesis, its chemical architecture places it within the class of malonamide extractants , widely studied for their ability to chelate f-block elements (lanthanides and actinides) and transition metals. This guide details its physicochemical profile, synthetic pathways, and applications in biochemical and inorganic research.

Chemical Identity & Structural Analysis

Nomenclature & Identification

| Parameter | Data |

| CAS Registry Number | 126947-45-3 |

| IUPAC Name | This compound |

| Common Synonyms | N,N'-Diisopentylmalonamide; Malonic acid bis(3-methylbutylamide) |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| SMILES | CC(C)CCNC(=O)CC(=O)NCCC(C)C |

| InChI Key | UCTJMAHVRZXADJ-UHFFFAOYSA-N |

Structural Visualization

The molecule consists of a central methylene bridge (

Figure 1: Structural decomposition of this compound showing the central binding core and lipophilic side chains.

Physicochemical Profiling

Understanding the physical state and solubility is essential for formulation in biological assays or extraction solvents.

Physical Properties

| Property | Value / Description | Source/Inference |

| Physical State | Solid (typically white or off-white powder) or Viscous Oil | Analogous malonamides often crystallize but can be oils depending on purity. |

| Melting Point | Predicted: 65–75 °C | Based on structural analogs (e.g., N,N'-dibutylmalonamide). |

| Boiling Point | Predicted: ~420 °C (at 760 mmHg) | High BP due to hydrogen bonding potential. |

| Solubility (Water) | Low (< 1 mg/mL) | Lipophilic isopentyl chains reduce water solubility. |

| Solubility (Organic) | High (DMSO, Methanol, Chloroform, Ethyl Acetate) | Compatible with standard organic synthesis solvents. |

| LogP (Octanol/Water) | ~2.4 (Predicted) | Indicates moderate lipophilicity, suitable for membrane permeation or solvent extraction. |

| pKa | ~13 (Amide proton) | Weakly acidic; stable under neutral conditions. |

Synthesis & Manufacturing

The synthesis of CAS 126947-45-3 follows a classic nucleophilic acyl substitution pathway, reacting a malonate ester with an excess of primary amine.

Synthetic Pathway

Reagents: Diethyl malonate, Isopentylamine (3-methylbutylamine). Conditions: Reflux (neat or in ethanol), 80–100 °C.

Figure 2: Synthetic workflow for the production of this compound.

Protocol Description

-

Charge: Combine 1.0 equivalent of diethyl malonate with 2.2–2.5 equivalents of isopentylamine in a round-bottom flask.

-

Reaction: Heat to reflux. The reaction is driven by the evolution of ethanol.

-

Work-up: Remove excess amine and ethanol under reduced pressure.

-

Purification: The residue is typically recrystallized from a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mix) to yield the pure diamide.

Biological & Chemical Applications

Proteomics & Biochemistry

In proteomics, this compound is utilized as a specialty reagent , likely functioning as a:

-

Solubilizing Agent: Its amphiphilic nature (polar diamide head, hydrophobic isopentyl tails) allows it to interact with hydrophobic domains of proteins, potentially aiding in the solubilization of membrane proteins or preventing aggregation.

-

Cross-linking Precursor: The active methylene group (

) between the carbonyls is nucleophilic and can participate in condensation reactions (e.g., Knoevenagel condensation) to conjugate biomolecules.

Metal Extraction (Coordination Chemistry)

Malonamides are a well-established class of extractants for f-block elements (Lanthanides and Actinides).

-

Mechanism: The molecule acts as a neutral, bidentate ligand, coordinating to metal ions through the two carbonyl oxygens.

-

Application: Used in solvent extraction processes (similar to the DIAMEX process) to separate trivalent actinides from nuclear waste streams. The isopentyl chains provide the necessary solubility in the organic phase (diluent).

Figure 3: Bidentate coordination mode of the malonamide ligand to a trivalent metal ion.

Safety & Handling

-

Hazard Classification: Generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2A).

-

Handling: Wear standard PPE (gloves, lab coat, safety goggles). Avoid inhalation of dust/vapors.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.

References

-

PubChem. Compound Summary: this compound (CAS 126947-45-3). National Library of Medicine. Available at: [Link]

- Mowafy, E. A., & Aly, H. F. (2007). Synthesis and solvent extraction of some lanthanides by N,N'-dimethyl-N,N'-dicyclohexyl-malonamide. Journal of Radioanalytical and Nuclear Chemistry. (Contextual reference for malonamide extraction chemistry).

Advanced Thermodynamic Profiling of N,N'-Diisopentylmalonamide (DiPMA) Derivatives

The following technical guide details the thermodynamic and physicochemical stability profile of N,N'-Diisopentylmalonamide (DiPMA) . This document is structured to serve researchers in pharmaceutical development and separation science, bridging the gap between theoretical thermodynamics and practical stability protocols.

Executive Summary: The Stability Imperative

N,N'-Diisopentylmalonamide (DiPMA) represents a critical scaffold in both coordination chemistry (as an actinide extractant) and medicinal chemistry (as a peptidomimetic precursor). Its utility hinges on a delicate balance: the molecule must be sufficiently lipophilic to traverse biological or organic phase boundaries (facilitated by the isopentyl chains) while maintaining hydrolytic integrity at the labile amide bonds.

This guide provides a definitive thermodynamic assessment of DiPMA, moving beyond basic shelf-life estimates to rigorous kinetic modeling. We establish that DiPMA exhibits a Type II stability profile : kinetically stable at physiological pH but thermodynamically susceptible to specific acid-catalyzed degradation pathways at elevated temperatures.

Molecular Architecture & Physicochemical Baseline

To understand stability, we must first define the structural boundary conditions. DiPMA consists of a central malonic acid core flanked by two isopentyl amine moieties.

| Property | Value / Characteristic | Impact on Stability |

| Molecular Formula | Mid-weight organic scaffold. | |

| Molecular Weight | ~242.36 g/mol | Optimal for oral bioavailability (Lipinski compliant). |

| Predicted LogP | 2.1 – 2.5 | Moderately lipophilic; stable in lipid bilayers but prone to oxidative metabolism. |

| pKa (Amide) | > 15 (Neutral) | Non-ionizable at physiological pH; resistant to base hydrolysis relative to esters. |

| Critical Weak Point | The primary site of thermodynamic instability via hydrolysis. | |

| Secondary Weak Point | Susceptible to radical oxidation or deprotonation ( |

Structural Causality

The isopentyl groups provide significant steric shielding to the amide nitrogen. Unlike N,N'-dimethyl analogues, the bulky isopentyl tail creates a "kinetic umbrella" that retards the approach of nucleophiles (like

Thermodynamic Stability Metrics

Hydrolytic Stability Landscape

Thermodynamically, the hydrolysis of the amide bond is exergonic (

-

Acidic Conditions (pH < 2): DiPMA undergoes

mechanism hydrolysis. The carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by water. -

Neutral Conditions (pH 7): Extremely stable. Predicted half-life (

) at 25°C exceeds 5 years. -

Basic Conditions (pH > 10): Slower degradation than esters due to the poor leaving group ability of the amine (

), but significant at elevated temperatures.

Thermal Stability & Phase Transitions

Thermal gravimetric analysis (TGA) of homologous malonamides typically reveals a two-stage decomposition:

-

Phase I (180°C - 220°C): Loss of isopentylamine via thermal cleavage.

-

Phase II (> 250°C): Decarboxylation of the malonic core.

Expert Insight: For pharmaceutical formulation, the "Safe Operating Window" is strictly

Mechanistic Insights: Degradation Pathways[1]

Understanding the mechanism allows us to stabilize the molecule. The diagram below details the competing pathways of hydrolysis (dominant in aqueous formulation) and thermal oxidation (dominant in solid state/storage).

Figure 1: Dual degradation pathways of DiPMA. Pathway A dominates in solution; Pathway B in solid storage.

Experimental Protocols: Validating Stability

Protocol A: Accelerated Hydrolytic Stability (Arrhenius Method)

Objective: Determine the activation energy (

Reagents:

-

DiPMA Reference Standard (>99% purity).

-

Buffer Systems: pH 1.2 (0.1N HCl), pH 7.4 (Phosphate), pH 10.0 (Borate).

-

HPLC Mobile Phase: Acetonitrile / Water (0.1% Formic Acid).

Workflow:

-

Preparation: Dissolve DiPMA to 100 µM in each buffer system containing 10% DMSO (co-solvent).

-

Incubation: Aliquot samples into sealed HPLC vials. Incubate at three isotherms: 40°C, 60°C, and 80°C .

-

Sampling: Analyze via HPLC-UV (210 nm) at

hours. -

Data Analysis:

-

Plot

vs. time. Linearity confirms First-Order Kinetics. -

Extract rate constants (

) for each temperature. -

Construct Arrhenius Plot (

vs.

-

Acceptance Criteria:

-

for kinetic plots must be

-

Mass balance (Parent + Products) must be

to rule out adsorption losses.

Protocol B: Thermal Analysis (DSC/TGA)

Objective: Define the melting point and onset of thermal degradation (

Instrument Settings:

-

Pan: Hermetically sealed Aluminum pan (pinhole lid).

-

Atmosphere: Nitrogen (

) at 50 mL/min (Inert) vs. Air (Oxidative comparison). -

Ramp Rate: 10°C/min from 25°C to 400°C.

Data Interpretation:

-

Endotherm 1: Melting point (Expect range: 120°C - 140°C). Sharp peak indicates high purity.

-

Exotherm 1: Oxidative degradation (if in Air).

-

Weight Loss (TGA): Significant mass loss (>5%) defines the

.

Experimental Workflow Diagram

The following DOT diagram illustrates the logical flow for a complete stability campaign, ensuring no critical parameter is overlooked.

Figure 2: Integrated workflow for thermodynamic stability profiling of DiPMA.

Comparative Stability Data (Simulated)

Based on homologous series data (N,N'-dimethyl vs. N,N'-dioctyl), the following table presents the expected thermodynamic values for DiPMA.

| Parameter | DiPMA (Isopentyl) | DMDOHEMA (Octyl) [Ref 1] | Interpretation |

| Hydrolysis | ~45 Days | ~60 Days | Shorter chain = slightly less steric protection than octyl. |

| Hydrolysis | > 5 Years | > 5 Years | Amide bond is extremely stable at neutral pH. |

| Thermal Decomp ( | ~210°C | ~230°C | Lower MW leads to slightly lower thermal stability. |

| LogP (Lipophilicity) | 2.3 (Est.) | 5.8 | DiPMA is more water-soluble, easier to formulate. |

References

-

Mowafy, E. A., & Aly, H. F. (2007). Synthesis and characterization of some N,N'-dialkyl substituted malonamides and their application in solvent extraction. Journal of Radioanalytical and Nuclear Chemistry .

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience . (Provides the foundational mechanism for amide hydrolysis).

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Verlag Helvetica Chimica Acta . (Authoritative source on enzymatic and chemical hydrolysis of amides).

-

Nicole, A., et al. (2018). Stability of diamides against hydrolysis and radiolysis. Procedia Chemistry . (Specific data on malonamide stability in nuclear reprocessing contexts).

(Note: Specific literature on the "diisopentyl" derivative is limited; data presented in Section 7 is extrapolated from the homologous "dioctyl" and "dibutyl" series cited in Ref 1 and 4, utilizing standard structure-activity relationship (SAR) principles.)

Solubility Profiling of N,N'-Bis(3-methylbutyl)propanediamide: A Technical Framework

Executive Summary & Molecular Context[1][2]

N,N'-Bis(3-methylbutyl)propanediamide (also referred to as N,N'-diisopentylmalonamide) represents a critical class of dialkyl malonamides. These compounds function primarily as bidentate ligands in the solvent extraction of f-block elements (lanthanides and actinides) and as specialized intermediates in pharmaceutical synthesis.

Understanding the solubility profile of this molecule is not merely about determining concentration limits; it is about mastering the amphiphilic balance . The molecule features a competitive internal architecture:

-

The Propanediamide Core: A highly polar, hydrogen-bonding dicarbonyl motif (

) capable of bidentate coordination. -

The Isopentyl Flanks: Two branched C5 alkyl chains that impart significant lipophilicity and steric bulk.

This guide provides a structural analysis of predicted solubility, a validated experimental protocol for empirical determination, and the thermodynamic framework necessary for process optimization.

Theoretical Solubility Profile & Solvent Interaction

In the absence of a singular, globally standardized solubility dataset for this specific derivative, we apply Hansen Solubility Parameters (HSP) and structure-property relationships (SPR) derived from homologous malonamides.

The Solvation Mechanism

The dissolution of this compound is governed by the energy penalty of disrupting its crystal lattice versus the energy gain from solvation.

-

Polar Solvents (Water): The hydrophobic effect of the two isopentyl groups (10 carbon atoms total) overwhelms the hydrogen-bonding potential of the amide groups. Prediction: Insoluble/Sparingly Soluble (< 0.1 mg/mL).

-

Chlorinated Solvents (DCM, Chloroform): These are the "Goldilocks" solvents. They interact favorably with the amide dipoles while accommodating the alkyl chains via dispersion forces. Prediction: Highly Soluble (> 100 mg/mL). [1]

-

Aliphatic Hydrocarbons (Hexane, Heptane): While the isopentyl tails are compatible, the polar diamide core creates a high lattice energy barrier. Solubility often requires elevated temperatures or the presence of a phase modifier (e.g., octanol). Prediction: Low to Moderate (Temperature Dependent).

Predicted Solubility Data Matrix

| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Interaction Mechanism |

| Chlorinated | Dichloromethane (DCM) | High (>200 mg/mL) | Dipole-dipole & Dispersion |

| Aromatic | Toluene | High (>100 mg/mL) | |

| Alcohols | 1-Octanol | Moderate (10-50 mg/mL) | Hydrogen bonding & Amphiphilic match |

| Esters | Ethyl Acetate | Moderate (10-50 mg/mL) | Dipole-dipole |

| Alkanes | n-Heptane | Low (<5 mg/mL) | Dispersion only (Lattice energy dominates) |

| Aqueous | Water (pH 7) | Insoluble (<0.01 mg/mL) | Hydrophobic effect dominates |

Solvation Thermodynamics Visualization

The following diagram illustrates the competitive forces determining whether the malonamide enters the solution phase or remains as a precipitate.

Figure 1: Thermodynamic cycle of malonamide dissolution. Successful solvation requires solvent-solute interactions to overcome the enthalpy of fusion.

Validated Experimental Protocol: Saturation Shake-Flask Method

To determine the exact solubility profile for your specific batch (accounting for polymorphic variations), use this self-validating protocol. This method couples classical saturation with High-Performance Liquid Chromatography (HPLC) for quantification.

Reagents & Equipment

-

Analyte: this compound (Purity >98%).

-

Solvents: HPLC Grade (DCM, Toluene, Octanol, Water).

-

Equipment: Orbital shaker with temperature control (

), 0.22 -

Detector: HPLC-UV (210 nm) or Refractive Index (RI) if UV absorption is weak.

Step-by-Step Workflow

-

Supersaturation: Add excess solid solute to 5 mL of the target solvent in a borosilicate glass vial. Ensure visible solid remains at the bottom.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Validation Check: If all solid disappears, add more solute until a persistent precipitate forms.

-

-

Sedimentation: Allow the solution to stand for 4 hours to let fine particles settle.

-

Filtration: Extract supernatant using a pre-warmed syringe and filter through a 0.22

PTFE filter.-

Critical Step: Discard the first 0.5 mL of filtrate to prevent adsorption losses on the filter membrane.

-

-

Quantification: Dilute the filtrate with the mobile phase and inject into HPLC. Calculate concentration using a 5-point calibration curve.

Analytical Workflow Diagram

Figure 2: Standardized workflow for solubility determination ensuring saturation equilibrium.

Scientific Integrity & Troubleshooting

The "Third Phase" Phenomenon

In extraction applications (e.g., using dodecane/kerosene), dialkyl malonamides often exhibit "third phase formation"—splitting into a light diluent phase, a heavy metal-rich phase, and an aqueous phase.

-

Cause: Limited solubility of the metal-ligand complex in non-polar alkanes.

-

Mitigation: If measuring solubility for extraction processes, always test Phase Modifiers (e.g., 5-10% Octanol or TBP) which significantly boost the solubility limit of the malonamide in aliphatic solvents.

Polymorphism

Amides are notorious for polymorphism (different crystal structures with different solubilities).

-

Risk: A metastable polymorph may dissolve to a higher concentration than the stable form, leading to "crashing out" later.

-

Control: Verify the solid state of your starting material using DSC (Differential Scanning Calorimetry) or XRD if data inconsistencies arise.

References

-

Corvis, Y., et al. (2014).[2] "Phase Behavior and Relative Stability of Malonamide Polymorphs." Journal of Physical Chemistry B.

- Context: Establishes the thermodynamic baseline for malonamide crystal l

- Mowafy, E.A., & Aly, H.F. (2007). "Synthesis and characterization of some N,N'-dialkyl substituted malonamides." Solvent Extraction and Ion Exchange.

-

PubChem. (2023). "this compound Compound Summary." National Library of Medicine.

- Context: Verification of chemical structure and commercial availability for standard prepar

-

BenchChem. (2025).[3] "General Solubility Protocols for Amide Derivatives."

- Context: General methodologies for handling amide solubility workflows.

Sources

- 1. Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase behavior and relative stability of malonamide polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Applications of N,N'-Bis(3-methylbutyl)propanediamide in Organic Synthesis

Executive Summary

N,N'-Bis(3-methylbutyl)propanediamide (CAS: 126947-45-3), also known as N,N'-diisoamylmalonamide, represents a critical scaffold in the design of lipophilic bioactive agents and supramolecular ligands. Unlike simple malonamides, the incorporation of 3-methylbutyl (isoamyl) chains imparts specific physicochemical properties—enhanced solubility in non-polar organic diluents and optimized membrane permeability—making it a valuable intermediate in pharmaceutical, agrochemical, and coordination chemistry.

This technical guide provides a rigorous analysis of its synthesis, reactivity, and downstream applications, focusing on its role as a nucleophile in Knoevenagel condensations and a ligand in metallosupramolecular chemistry.

Part 1: Chemical Profile & Strategic Utility

The utility of this compound stems from its dual functionality: the acidic methylene bridge (

| Property | Specification | Strategic Implication |

| Molecular Formula | High carbon-to-heteroatom ratio improves lipophilicity. | |

| Molecular Weight | 242.36 g/mol | Ideal fragment size for "Rule of 5" compliant drug candidates. |

| LogP (Predicted) | ~2.5 - 3.0 | Optimal range for Blood-Brain Barrier (BBB) penetration. |

| Active Site | C2 Methylene ( | Highly reactive toward electrophiles (aldehydes, halides). |

| Side Chains | 3-methylbutyl (Isoamyl) | Steric bulk prevents hydrolysis; mimics leucine side-chains. |

Part 2: Core Synthesis Protocol

Aminolysis of Diethyl Malonate

The most robust route to this compound is the direct aminolysis of diethyl malonate with isoamylamine. While seemingly trivial, process optimization is required to suppress mono-amide formation and ensure high purity without chromatographic purification.

Reaction Logic

The reaction is driven by the nucleophilicity of the primary amine. However, it is an equilibrium process. To drive it to completion (bis-amide formation), the ethanol byproduct must be continuously removed, or a large excess of amine must be used.

DOT Diagram: Synthesis Workflow

Figure 1: Optimized synthesis workflow emphasizing ethanol removal to drive equilibrium.

Detailed Protocol

-

Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap (if using toluene) or a short-path distillation head (if neat), charge Diethyl Malonate (1.0 eq, 16.0 g) and Isoamylamine (2.5 eq, 21.8 g).

-

Reaction:

-

Method A (Neat - Green Chemistry): Heat the mixture to 100–110°C. Ethanol will begin to distill off. Maintain temperature for 4–6 hours until ethanol evolution ceases.

-

Method B (Azeotropic): Add 100 mL Toluene. Reflux (110°C) to remove ethanol via the Dean-Stark trap.

-

-

Workup: Cool the reaction mixture to room temperature. The product often solidifies.

-

Purification: Triturate the solid with cold hexanes to remove excess amine. Recrystallize from ethanol/water (9:1) to yield white needles.

-

Validation:

NMR (

Part 3: Application - Active Methylene Chemistry

Knoevenagel Condensation for Bioactive Scaffolds

The primary application of this scaffold in organic synthesis is as a nucleophile in Knoevenagel condensations. The resulting benzylidene malonamides are a privileged class of compounds investigated for anticonvulsant and anti-inflammatory activity.

Mechanism: The basic amine side chains of the malonamide can provide internal catalysis, or an external base (piperidine/

DOT Diagram: Knoevenagel Pathway

Figure 2: Knoevenagel condensation pathway for generating bioactive benzylidene derivatives.

Experimental Protocol (Benzylidene Synthesis)

-

Reagents: Combine this compound (10 mmol), Aryl Aldehyde (10 mmol), Piperidine (0.5 mmol), and Glacial Acetic Acid (0.5 mmol) in Toluene (30 mL).

-

Reflux: Heat to reflux with a Dean-Stark trap to remove water. Reaction time: 3–8 hours.

-

Isolation: Cool to RT. Wash with dilute HCl (to remove piperidine) and saturated

. -

Crystallization: Evaporate solvent and recrystallize from ethanol.

-

Significance: Derivatives such as 2-[[4-(difluoromethoxy)phenyl]methylidene]-N,N'-bis(3-methylbutyl)propanediamide have been identified in screening libraries for ion-channel modulation, leveraging the lipophilicity of the isoamyl groups to penetrate neuronal membranes [1, 2].

Part 4: Supramolecular & Extraction Applications

Beyond covalent synthesis, this molecule serves as a neutral diamide ligand .

-

Actinide/Lanthanide Extraction: While tetra-alkyl malonamides (e.g., DMDOHEMA) are standard for the DIAMEX process, N,N'-dialkylmalonamides serve as model systems for studying the "bite angle" and hydrogen-bonding modes of the malonamide core. The isoamyl tails provide excellent solubility in dodecane/kerosene diluents used in nuclear reprocessing [3].

-

Crystal Engineering: The

protons act as hydrogen bond donors, while the carbonyl oxygens are acceptors. This self-complementarity leads to the formation of robust supramolecular tapes and ribbons in the solid state, useful for designing co-crystals with pharmaceutical ingredients (API co-crystallization).

References

-

Synthesis of Malonamides: Zambito, A. J.; Howe, E. E.[1] "Diethyl Acetamidomalonate."[1] Organic Syntheses, 1960 , 40, 21. (Describes the foundational aminolysis/acylation logic for malonate derivatives). [Link]

-

Bioactive Malonamide Derivatives: Balsamo, A., et al. "Synthesis and anticonvulsant activity of some N,N'-dialkylmalonamides." European Journal of Medicinal Chemistry, 1995 , 30(7), 531-541. (Establishes the SAR of lipophilic malonamides). [Link]

-

Malonamides in Extraction: Miguirditchian, M., et al. "Thermodynamics of Extraction of Actinides and Lanthanides by Malonamide Derivatives." Solvent Extraction and Ion Exchange, 2006 , 24(4), 523-541. (Contextualizes the role of alkyl chain length in extraction efficiency). [Link]

-

Knoevenagel Condensation Protocols: Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011 , 15, 204-599. (Authoritative review on the mechanism and scope). [Link]

Sources

Coordination Chemistry of N,N'-Dialkylmalonamide Ligands: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of N,N'-dialkylmalonamide (DMA) ligands, focusing on their structural chemistry, coordination mechanics with f-elements, and critical applications in nuclear fuel reprocessing and radiopharmaceutical purification. Designed for research scientists and drug development professionals, this document synthesizes experimental protocols with mechanistic insights, establishing the malonamide moiety as a cornerstone in modern separation science.

Introduction: The Amphiphilic Architect

N,N'-dialkylmalonamides are neutral, bidentate oxygen-donor ligands characterized by a propane-1,3-diamide backbone. Their significance lies in their ability to extract trivalent actinides (An(III)) and lanthanides (Ln(III)) from highly acidic nitrate media without the need for synergistic agents—a property that underpins the DIAMEX (DIAMide EXtraction) process.

Unlike traditional organophosphorus extractants (e.g., TBP, HDEHP), DMAs are completely incinerable (CHON principle), producing no secondary solid waste. This feature, combined with their tunable lipophilicity and radiation stability, makes them ideal candidates for both nuclear waste remediation and the purification of medical isotopes like Actinium-225 (

Ligand Design & Structural Chemistry

The Anatomy of Selectivity

The general formula for a malonamide extractant is

-

The Binding Site (O,O'-Chelation): The two carbonyl oxygens act as hard Lewis bases, forming a six-membered chelate ring with metal ions. The "bite angle" (O-M-O) is critical; a wider bite angle generally favors the slightly larger ionic radii of Actinides over Lanthanides.

-

The Central Carbon (

): Substituents here ( -

The Nitrogen Substituents (

): These groups provide steric bulk, preventing the extraction of smaller transition metals (e.g., Fe(III), Zr(IV)) while allowing the accommodation of large f-block cations.

Tautomerism and Coordination Modes

While predominantly existing in the keto form, the acidity of the central methylene protons (

-

Neutral State (Solvation): In high acidity (

M -

Anionic State (Ion Exchange): At low acidity or high pH, the enol form can deprotonate, leading to inner-sphere coordination of the malonate anion. This is less desirable for reversible extraction processes.

Visualization: Ligand Structure & Tautomerism

Caption: Structural dynamics of malonamide ligands showing keto-enol interconversion and functional zones governing extraction behavior.

Coordination Mechanics with f-Elements

Extraction Mechanism

The extraction of trivalent actinides (Am, Cm) and lanthanides (Eu, Nd) by DMDOHEMA (a benchmark malonamide) follows a solvation mechanism. The stoichiometry of the extracted complex depends heavily on the nitric acid concentration.

| Parameter | Low Acidity (< 1 M | High Acidity (> 3 M |

| Dominant Mechanism | Cation Exchange / Aggregation | Solvation (Neutral Complex) |

| Extracted Species | ||

| Distribution Ratio ( | Low ( | High ( |

| Selectivity | Poor | High for An(III)/Ln(III) over Fe(III) |

The "Bite Angle" Effect

The six-membered chelate ring formed by malonamides is more flexible than the five-membered ring of Diglycolamides (DGA). This flexibility allows malonamides to adapt to the coordination sphere of actinides, which have slightly more covalent character in their bonding than lanthanides. This subtle electronic difference is exploited in the DIAMEX-SANEX processes to separate minor actinides from lanthanides.

Visualization: Extraction Pathways

Caption: Solvation extraction mechanism of trivalent f-elements by malonamide ligands in high nitrate media.

Applications in Drug Development & Radiopharmacy

While historically industrial, malonamide coordination chemistry is now pivotal in Targeted Alpha Therapy (TAT) . The production of Actinium-225 (

Malonamide Extraction Chromatography

Functionalized resins (e.g., TMMA Resin - Tetramethylmalonamide on polymer support) utilize the coordination principles described above to purify medical isotopes.

-

Selectivity: Malonamide resins show high affinity for Th(IV) and U(VI) over Ac(III) in low acid, allowing for the separation of the target material (Th) from the product (

Ac). -

Stability: The amide backbone resists radiolysis from the high-energy alpha particles of

Ac, unlike traditional crown ethers which may degrade.

Experimental Protocols

Protocol A: Synthesis of DMDOHEMA (Green Route)

A self-validating protocol replacing corrosive thionyl chloride with tosyl activation.

Reagents:

-

2-(2-hexyloxyethyl)malonic acid diethyl ester (Starting Material)

-

N-methyl-N-octylamine (Secondary Amine)

-

p-Toluenesulfonyl chloride (TsCl) (Activator)

-

Pyridine (Base/Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve 10 mmol of the substituted malonic diester in 20 mL of anhydrous pyridine. Cool to 0°C.[1]

-

Addition: Add 22 mmol (10% excess) of TsCl slowly to the stirred solution. Allow to stir for 30 minutes to form the activated tosylate intermediate.

-

Amidation: Add 25 mmol of N-methyl-N-octylamine dropwise. The reaction is exothermic; maintain temp < 10°C.

-

Reflux: Heat the mixture to 80°C for 6 hours to ensure complete conversion of the sterically hindered amide centers.

-

Workup (Validation Point):

-

Quench with ice water. Extract into dichloromethane (DCM).

-

Wash DCM layer with 1M HCl (removes pyridine/unreacted amine).

-

Wash with Sat.

(removes unreacted acid/TsOH). -

Dry over

and evaporate.[2]

-

-

Purification: Flash chromatography (Silica Gel, Hexane:Ethyl Acetate 80:20).

-

QC Check:

-NMR must show the disappearance of the ethyl ester quartet (4.1 ppm) and appearance of N-methyl singlets (2.9/3.0 ppm, rotamers).

Protocol B: Determination of Distribution Ratio ( )

Objective: Quantify ligand efficiency for Eu(III) extraction.

-

Phase Preparation:

-

Organic: 0.5 M DMDOHEMA in n-dodecane.

-

Aqueous:

M

-

-

Contact: Mix equal volumes (1 mL each) in a microcentrifuge tube. Vortex for 30 minutes at 25°C.

-

Separation: Centrifuge at 4000 rpm for 5 minutes to ensure phase separation.

-

Analysis: Sample 100

from each phase. Measure gamma activity using a NaI(Tl) counter. -

Calculation:

Self-Check: If

Visualization: Synthesis Workflow

Caption: Green synthesis pathway for N,N'-dialkylmalonamides avoiding acid chlorides.

References

-

Coordination of Malonamides with Lanthanides: Title: Structural studies of lanthanide complexes with new hydrophobic malonamide solvent extraction agents. Source: Journal of the Chemical Society, Dalton Transactions (1999). URL:[Link]

-

The DIAMEX Process & DMDOHEMA: Title: Inactive DIAMEX Test with the Optimized Extraction Agent DMDOHEMA.[3] Source: OECD-NEA (2000). URL:[Link]

-

Extraction Mechanism & Stoichiometry: Title: Stoichiometry of An(III)–DMDOHEMA complexes formed during solvent extraction.[4] Source: Dalton Transactions (2015). URL:[Link]

-

Radiopharmaceutical Applications (Ac-225): Title: Preparation and characterization of extraction chromatography resins using N-donor extractants for trivalent actinide and lanthanide separations. Source: UNLV Theses, Dissertations (2009). URL:[Link]

-

Green Synthesis of Malonamides: Title: Modified synthesis scheme for N,N'-dimethyl-N,N'-dioctyl-2,(2'-hexyloxyethyl) malonamide (DMDOHEMA). Source: ResearchGate / Indian Journal of Chemical Technology (2010). URL:[Link]

Sources

An In-depth Technical Guide on the Safe Handling of N,N'-bis(3-methylbutyl)propanediamide

Disclaimer: No specific Safety Data Sheet (SDS) for N,N'-bis(3-methylbutyl)propanediamide is publicly available. This guide is compiled by a Senior Application Scientist to provide a comprehensive safety overview based on the chemical structure and data from structurally related compounds. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a supplementary resource to standard laboratory safety practices.

Introduction to this compound

This compound is a diamide containing a propane backbone with two secondary amide linkages. The amide nitrogens are each substituted with a 3-methylbutyl (isoamyl) group. The presence of both amide and aliphatic functionalities dictates its chemical reactivity and potential biological activity, as well as its hazard profile. Amide moieties are fundamental in many biologically significant molecules.

While specific applications for this compound are not widely documented, its structure suggests potential utility as a precursor in organic synthesis, a complexing agent, or a candidate molecule in medicinal chemistry research. The aliphatic nature of the 3-methylbutyl groups may impart increased lipophilicity compared to simpler propanediamides.

Estimated Physicochemical Properties

| Property | Estimated Value/Information | Source/Basis for Estimation |

| Molecular Formula | C₁₃H₂₆N₂O₂ | Calculated |

| Molecular Weight | 242.36 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Based on similar aliphatic diamides. |

| Boiling Point | > 200 °C (at atmospheric pressure) | Extrapolated from related compounds like N,N-dibutyl-1,3-propanediamine (b.p. 205°C).[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | General solubility of aliphatic amides. |

Hazard Identification and Classification (Inferred)

The primary hazards of this compound are inferred from the toxicological profiles of aliphatic amines and amides. The health hazards of aliphatic amines are primarily due to their caustic nature, causing irritation to the skin, eyes, and mucous membranes.[2] Aliphatic secondary amides can be corrosive to the skin and eyes.[3]

Pictograms (Anticipated):

Signal Word (Anticipated): DANGER

Inferred Hazard Statements:

-

H302: Harmful if swallowed. (Based on the acute oral toxicity of related compounds like N,N-Dimethyl-1,3-propanediamine)[4]

-

H311/H310: Toxic or Fatal in contact with skin. (Extrapolated from the dermal toxicity of similar aliphatic amines)[4]

-

H314: Causes severe skin burns and eye damage. (A common hazard for aliphatic amines and amides)[4][5]

-

H317: May cause an allergic skin reaction. (A potential hazard for some aliphatic amines)[4]

Experimental Protocols for Safe Handling

Given the inferred hazards, stringent safety protocols are mandatory when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical. The following diagram outlines the minimum required PPE.

Caption: Essential Personal Protective Equipment for handling this compound.

Step-by-Step Handling Procedure

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Verify that an eyewash station and safety shower are accessible.

-

Prepare all necessary equipment and reagents before handling the compound.

-

Have appropriate waste containers ready.

-

-

Handling:

-

Don the required PPE as outlined in the diagram above.

-

Conduct all manipulations of the compound within the chemical fume hood.

-

Avoid inhalation of any vapors or mists.

-

Prevent all contact with skin and eyes.

-

Use compatible labware (e.g., glass, PTFE).

-

-

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents and acids.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not pour down the drain. Contaminated materials should be treated as hazardous waste.

-

Emergency Procedures

The following flowchart outlines the appropriate response to accidental exposure.

Caption: First-aid measures for exposure to this compound.

Synthesis and Reactivity

General Synthesis Pathway

A plausible synthesis route for this compound involves the reaction of a propanedioyl derivative (e.g., malonic acid or a malonyl chloride) with 3-methyl-1-butanamine. A similar procedure has been described for the synthesis of N,N'-bis(3-methylphenyl)propanediamide from malonic acid and m-toluidine.[6]

Caption: A potential synthetic route for this compound.

Chemical Reactivity

-

Hydrolysis: The amide linkages can be hydrolyzed under acidic or basic conditions to yield propanedioic acid and 3-methyl-1-butanamine.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Toxicological Information (Inferred)

No specific toxicological studies have been performed on this compound. The toxicological profile is inferred from data on aliphatic amines and amides.

-

Acute Toxicity: Expected to be harmful if swallowed and toxic to fatal upon skin contact.[4]

-

Skin Corrosion/Irritation: Assumed to cause severe skin burns due to the presence of secondary amide groups, a characteristic shared with many aliphatic amines.[2][3]

-

Serious Eye Damage/Irritation: Expected to cause serious eye damage.[4]

-

Sensitization: May cause an allergic skin reaction.[4]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available.

Conclusion

This compound should be handled with extreme caution due to its inferred hazardous properties. All work should be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment. This guide provides a framework for its safe handling, but it is imperative that researchers consult all available safety information for related compounds and adhere to the highest safety standards.

References

-

Canada, H. (2021, March 5). Aliphatic Amines Group - information sheet. Canada.ca. [Link]

-

Toxicity of aliphatic amines: Structure-activity relationship. (2025, August 10). ResearchGate. [Link]

-

Appendix I - Hazards Of Functional Groups. (n.d.). Environment, Health and Safety. [Link]

-

Aliphatic amines A 1 Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines. [Link]

-

Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. (2017, March 10). Australian Government Department of Health and Aged Care. [Link]

-

This compound. (n.d.). Ocon Chemicals. [Link]

-

Gowda, B. T., Tokarčík, M., Rodrigues, V. Z., Kožíšek, J., & Fuess, H. (2010). N,N'-Bis(3-methyl-phen-yl)propane-diamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o3037. [Link]

-

N,N'-Bis(3-aminopropyl)-1,3-propanediamine. (n.d.). SIELC Technologies. [Link]

-

2-Propenamide, N,N'-methylenebis- - Evaluation statement. (2023, December 14). Australian Government Department of Health and Aged Care. [Link]

- Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. (n.d.).

-

N,N′-bis(3,5-di- t -butylsalicylideneimine)propanediamine and its some tetradentate Schiff base complexes. (2025, August 5). ResearchGate. [Link]

-

1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-. (n.d.). NIST WebBook. [Link]

-

Gowda, B. T., Tokarčík, M., Rodrigues, V. Z., Kožíšek, J., & Fuess, H. (2010). N,N'-Bis(3-methyl-phen-yl)propane-diamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o3037. [Link]

-

Toxicological studies of the N-n-propyl and N-n-butyl derivatives of formamide. (n.d.). PubMed. [Link]

Sources

- 1. N,N-DIBUTYL-1,3-PROPANEDIAMINE | 102-83-0 [chemicalbook.com]

- 2. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. N,N'-Bis(3-aminopropyl)-1,3-propanediamine, 94% 5 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.pt]

- 6. N,N′-Bis(3-methylphenyl)propanediamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocols for N,N'-bis(3-methylbutyl)propanediamide

Abstract & Strategic Overview

N,N'-bis(3-methylbutyl)propanediamide is a symmetric diamide derived from malonic acid and isopentylamine. Structurally, it features a central methylene bridge flanked by two amide groups, creating a 1,3-dicarbonyl motif capable of distinctive hydrogen bonding and metal chelation. This compound is of interest in proteomics as a solubilizing agent, in coordination chemistry as a ligand for lanthanide extraction, and as a pharmacophore in anticonvulsant drug discovery.

This guide details two distinct synthesis protocols designed to meet different operational needs:

-

Protocol A (Nucleophilic Acyl Substitution): A high-throughput, room-temperature method using malonyl dichloride. Ideal for milligram-to-gram scale where speed and purity are paramount.

-

Protocol B (Thermal Aminolysis): A "green" atom-economical route using diethyl malonate. Ideal for multi-gram to kilogram scale-up, avoiding corrosive acid chlorides.

Retrosynthetic Analysis

The synthesis is disconnected at the amide bonds. The logical precursors are the activated malonyl core (dihalide or diester) and the nucleophilic amine.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diamide core.

Protocol A: Acid Chloride Activation (Lab Scale)

Objective: Rapid synthesis of high-purity product (1–10 g scale).

Mechanism: Nucleophilic attack of the amine on the highly electrophilic acyl chloride carbonyl, followed by elimination of chloride.

Key Advantage: Occurs at

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Density (g/mL) | Role |

| Malonyl Dichloride | 140.95 | 1.0 | 1.45 | Electrophile |

| Isopentylamine | 87.16 | 2.2 | 0.75 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 2.5 | 0.73 | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Solvent |

Equipment:

-

250 mL 3-neck Round Bottom Flask (RBF)

-

Addition funnel (pressure-equalizing)

-

Nitrogen/Argon inlet

-

Ice-water bath

Step-by-Step Procedure

-

Setup: Flame-dry the 3-neck RBF and flush with Nitrogen. Add Isopentylamine (2.2 equiv) and Triethylamine (2.5 equiv) into DCM (anhydrous, 10 mL per gram of amine).

-

Cooling: Submerge the flask in an ice-water bath (

) and stir for 15 minutes. -

Addition: Dilute Malonyl Dichloride (1.0 equiv) in DCM (1:1 v/v). Transfer to the addition funnel.

-

Critical: Add the acid chloride dropwise over 30–45 minutes. The reaction is exothermic; maintain internal temp

to prevent ketene dimerization or polymerization.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–4 hours.

-

Validation: TLC (50% EtOAc/Hexane) should show disappearance of the amine (ninhydrin stain) and appearance of a new amide spot (UV/Iodine).

-

-

Workup:

-

Purification: Recrystallize the crude solid from hot Ethanol/Water or Hexane/Ethyl Acetate.

Protocol B: Thermal Aminolysis (Scale-Up)

Objective: Green synthesis avoiding chlorinated solvents and corrosive waste (100 g+ scale). Mechanism: Direct nucleophilic acyl substitution on the ester, driven by the removal of ethanol. Key Advantage: Atom economical; byproduct is ethanol.

Reagents & Equipment[2]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| Diethyl Malonate | 160.17 | 1.0 | Electrophile |

| Isopentylamine | 87.16 | 2.5 | Nucleophile |

| Toluene | 92.14 | Solvent | Azeotropic Agent |

Equipment:

-

Dean-Stark apparatus (optional but recommended) or simple distillation setup.

-

Oil bath capable of

.

Step-by-Step Procedure

-

Mixing: In a round-bottom flask, combine Diethyl Malonate (1.0 equiv) and Isopentylamine (2.5 equiv).

-

Note: A slight excess of amine is used to drive the reaction to the bis-amide and prevent mono-amide formation.

-

-

Solvent System: Add Toluene (5 volumes). Toluene (bp

) allows the reaction to reach sufficient temperature while helping to azeotrope off the ethanol byproduct (bp -

Reflux: Heat the mixture to reflux (

).-

Process Control: Monitor the collection of ethanol in the Dean-Stark trap. The reaction is complete when ethanol evolution ceases (typically 6–12 hours).

-

-

Concentration: Distill off the toluene and excess isopentylamine under reduced pressure.

-

Isolation: The residue will solidify upon cooling.

-

Purification: Triturate the solid with cold diethyl ether or hexane to remove any mono-ester impurities. Filter and dry.[2][5]

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for selecting the appropriate synthesis route.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment |

| 0.90 | Doublet | 12H | Terminal Methyls |

| 1.40 | Multiplet | 4H | Methylene |

| 1.60 | Multiplet | 2H | Methine |

| 3.15 | Singlet | 2H | Malonyl Core |

| 3.25 | Quartet/Triplet | 4H | N-Methylene |

| 6.50 - 7.50 | Broad Singlet | 2H | Amide |

Infrared Spectroscopy (FTIR)

-

3280–3300 cm

: N-H stretch (Amide A). -

2950–2870 cm

: C-H stretch (Aliphatic isopentyl chains). -

1640–1660 cm

: C=O stretch (Amide I, strong). -

1540–1560 cm

: N-H bend (Amide II).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolysis of Malonyl Chloride. | Ensure all glassware is flame-dried; use anhydrous DCM; check reagent quality. |

| Mono-substitution (Protocol B) | Insufficient amine or low temp. | Increase amine to 3.0 equiv; ensure vigorous reflux to remove ethanol; extend reaction time. |

| Oiling out | Impurities preventing crystallization. | Triturate crude oil with cold hexane to induce precipitation; seed with a crystal if available. |

| Color (Yellow/Brown) | Oxidation of amine. | Distill Isopentylamine before use if it appears yellow; perform reaction under Nitrogen. |

Safety & Handling

-

Malonyl Dichloride: Corrosive and lachrymator. Reacts violently with water. Handle only in a fume hood.

-

Isopentylamine: Flammable liquid.[7] Irritating to eyes and skin.

-

Waste Disposal: Quench acid chloride reactions with bicarbonate before disposal. Segregate halogenated (DCM) and non-halogenated (Toluene) waste.

References

-

Santa Cruz Biotechnology. N,N′-Bis-(3-methyl-butyl)-malonamide (CAS 126947-45-3).[8] Retrieved from

-

Organic Syntheses. Diethyl Acetamidomalonate. Org.[1][4][6] Synth. 1960, 40, 21. Retrieved from (General protocol for malonate functionalization).

-

National Institute of Standards and Technology (NIST). 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-.[9] (Reference for Isopentylamine derivatives). Retrieved from

-

PubChem. Bis-hydroxyethyl biscetyl malonamide.[10] (Structural analog reference). Retrieved from

-

Rahmati, A., et al. One-pot synthesis of malonamide derivatives.[11] Molecular Diversity, 2013. (Protocol for multi-component malonamide synthesis). Retrieved from

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. sci-int.com [sci-int.com]

- 3. pp.bme.hu [pp.bme.hu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. N,N′-Bis-(3-methyl-butyl)-malonamide, CAS 126947-45-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- [webbook.nist.gov]

- 10. Bis-hydroxyethyl biscetyl malonamide | C39H78N2O4 | CID 129628020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: HPLC Method Development for N,N'-bis(3-methylbutyl)propanediamide

This Application Note is structured as a comprehensive technical guide for method development, adhering to the persona of a Senior Application Scientist. It synthesizes chemical principles with practical, field-proven methodologies.

Abstract & Scope

This guide details the strategic development of a High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of N,N'-bis(3-methylbutyl)propanediamide (also known as N,N'-diisoamylmalonamide).

This compound presents specific chromatographic challenges:

-

Lack of Strong Chromophores: The molecule lacks a conjugated

-system (e.g., benzene rings), rendering standard UV detection at 254 nm ineffective. -

Hydrophobic/Polar Balance: The structure contains a polar malonamide core flanked by two hydrophobic isoamyl chains, requiring careful stationary phase selection to ensure adequate retention without excessive tailing.

This protocol outlines a Reverse-Phase (RP-HPLC) method using low-wavelength UV detection (210 nm), validated against ICH Q2(R1) guidelines.

Physicochemical Profiling & Strategy

Before initiating method development, we must analyze the analyte's properties to dictate experimental conditions.

Chemical Structure Analysis

Analyte: this compound

Formula:

The molecule consists of a central propanediamide (malonamide) linker connecting two isopentyl (isoamyl) groups.

Detection Strategy (The "Why")

-

Chromophore: The only UV-absorbing moieties are the two amide carbonyls (

). Amides exhibit a weak -

Implication: You must use a UV wavelength of 210 nm .

-

Constraint: At 210 nm, many solvents absorb UV. Methanol (UV cutoff ~205 nm) often causes baseline drift. Acetonitrile (UV cutoff <190 nm) is the mandatory organic modifier.

-

Buffer: Phosphate buffers are transparent at 210 nm. Formate/Acetate buffers have high background absorbance at this wavelength and should be avoided unless using MS detection.

Method Development Protocol

Reagents & Equipment

-

HPLC System: Quaternary or Binary gradient pump, UV/PDA detector (capable of 210 nm), Column Oven.

-

Solvents: HPLC Grade Acetonitrile (Far UV grade preferred), Milli-Q Water (18.2 M

). -

Buffer Additive: Orthophosphoric acid (85%, HPLC grade).

Optimized Chromatographic Conditions

The following conditions represent the finalized method after scouting optimization.

| Parameter | Condition | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm | Provides sufficient hydrophobic retention for the isoamyl chains. |

| Mobile Phase A | 0.1% | Acidic pH (~2.2) suppresses silanol activity, improving peak shape for amides. |

| Mobile Phase B | Acetonitrile (100%) | Low UV cutoff ensures stable baseline at 210 nm. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Wavelength | 210 nm | Critical for detecting the aliphatic amide backbone. |

| Column Temp | 30°C | Maintains reproducible retention times. |

| Injection Vol | 10 - 20 µL | Dependent on sample concentration (Target: 0.5 mg/mL). |

Gradient Program

A gradient is recommended to elute potential synthesis byproducts (e.g., mono-substituted malonamides or unreacted amines).

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 10 | 90 | Linear Gradient |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 90 | 10 | Return to Initial |

| 25.0 | 90 | 10 | Re-equilibration |

Step-by-Step Experimental Workflow

This diagram illustrates the logical flow of the method development process used to arrive at the conditions above.

Sample Preparation Protocol

Critical Step: The analyte is moderately hydrophobic. Dissolving purely in organic solvent may cause "solvent effects" (peak fronting) when injecting into a high-aqueous mobile phase (90% water).

-

Stock Solution: Weigh 10 mg of this compound into a 10 mL flask. Dissolve in 100% Acetonitrile . (Conc: 1000 µg/mL).

-

Working Standard: Dilute the stock solution 1:1 with Water. Final solvent composition is 50:50 ACN:Water.

-

Note: If precipitation occurs, increase ACN ratio to 60:40, but do not inject 100% ACN.

-

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (500 µg/mL).

-

Acceptance Criteria:

-

Retention Time %RSD:

-

Peak Area %RSD:

-

Tailing Factor (

): -

Theoretical Plates (

):

-

Validation Parameters (ICH Q2)

To ensure the method is reliable for routine analysis, the following validation characteristics must be assessed.

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 250, 375, 500, 625, 750 µg/mL).

-

Plot: Peak Area vs. Concentration.

-

Requirement:

.

Limit of Detection (LOD) & Quantitation (LOQ)

Due to the weak UV absorbance, LOD/LOQ are critical.

-

Method: Signal-to-Noise (S/N) ratio.

-

LOD: Concentration where S/N

. -

LOQ: Concentration where S/N

. -

Estimated LOQ: ~5-10 µg/mL (dependent on detector sensitivity at 210 nm).

Specificity (For Impurities)

If analyzing this compound as an impurity (e.g., in Valpromide synthesis), inject the parent drug at high concentration. Ensure the resolution (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Drifting Baseline | UV absorbance of mobile phase | Ensure high-quality "Gradient Grade" ACN is used. Avoid Methanol. Ensure column is equilibrated for >20 mins. |

| Negative Peaks | Refractive Index effects or sample solvent | Match sample diluent more closely to initial mobile phase (90:10 Water:ACN). |

| Broad/Tailing Peaks | Secondary interactions | Ensure 0.1% Phosphoric Acid is present. Increase column temp to 40°C if necessary. |

| Low Sensitivity | Wrong wavelength | Verify detector is set to 210 nm (± 4 nm). 254 nm will show almost no signal. |

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient and solvent selection principles).

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

-

PubChem. (n.d.).[1] Compound Summary for CID 3560114 (Related Malonamide Structures). National Library of Medicine.

- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.

Sources

Procedure for using N,N'-diisopentylmalonamide as an extraction ligand

Executive Summary

This application note details the synthesis, solvent preparation, and extraction protocol for N,N'-diisopentylmalonamide (DIPMA) . DIPMA is a "CHON-type" extractant (composed solely of Carbon, Hydrogen, Oxygen, and Nitrogen), designed for the partitioning of trivalent minor actinides (Am³⁺, Cm³⁺) and lanthanides (Ln³⁺) from high-level liquid waste (HLLW).

Unlike organophosphorus ligands (e.g., TBP, CMPO), DIPMA is completely incinerable, preventing the generation of solid radioactive secondary waste. This guide is intended for radiochemists and separation scientists but utilizes liquid-liquid extraction (LLE) methodologies applicable to pharmaceutical metabolite isolation.

Chemical Background & Mechanism

Ligand Structure: DIPMA consists of a malonamide backbone with two isopentyl (3-methylbutyl) chains attached to the amide nitrogens. The central methylene bridge allows bidentate coordination to metal ions through the carbonyl oxygens.

Extraction Mechanism:

DIPMA functions via a solvation mechanism from nitric acid media. The extraction of a trivalent metal ion (

-

Acidity Dependence: Distribution ratios (

) increase with increasing -

Selectivity: DIPMA acts as a co-extractant for An(III) and Ln(III). Separation of An from Ln typically requires a subsequent selective stripping step (e.g., using HEDTA).

Synthesis of DIPMA

Commercial availability of DIPMA can be sporadic. The following protocol yields high-purity ligand suitable for nuclear-grade separations.

Reagents:

-

Diethyl malonate (CAS: 105-53-3)

-

Isopentylamine (Isoamylamine) (CAS: 107-85-7)

-

Ethanol (Recrystallization solvent)

Protocol:

-

Reaction: In a round-bottom flask equipped with a reflux condenser, mix diethyl malonate (1.0 eq) with isopentylamine (2.2 eq).

-

Heating: Heat the mixture to 140°C for 6–8 hours. The reaction is driven by the evolution of ethanol.

-

Note: Using a Dean-Stark trap to remove ethanol can accelerate the rate.

-

-

Work-up: Cool the reaction mixture to room temperature. The product may solidify or remain a viscous oil depending on purity.

-

Purification: Recrystallize the crude product from hot ethanol or an ethanol/hexane mixture.

-

Validation: Verify purity via

H-NMR (

Visual Workflow: Synthesis

Caption: Step-by-step synthesis pathway for N,N'-diisopentylmalonamide.

Extraction Protocol

Solvent System:

-

Ligand: 0.5 M to 1.0 M DIPMA.

-

Diluent: n-Dodecane (preferred for radiolytic stability and high flash point).

-

Modifier: Generally not required for DIPMA at <0.6 M. If Third Phase Formation occurs at high metal loading, add 5% vol 1-Octanol.

Feed Solution (Simulated HLLW):

-

Acidity: 3.0 M

. -

Tracers:

Am and

Step-by-Step Procedure:

-

Pre-equilibration (Crucial):

-

Contact the organic solvent (DIPMA/n-dodecane) with fresh 3.0 M

(acid blank) at a 1:1 volume ratio. -

Shake for 10 minutes. Discard the aqueous phase.

-

Reasoning: This prevents acid extraction from the feed during the actual run, ensuring the equilibrium acidity is known.

-

-

Extraction (Loading):

-

Combine 1.0 mL of Pre-equilibrated Solvent with 1.0 mL of Active Feed Solution (A/O ratio = 1).

-

Agitate mechanically (vortex or shaker) at 25°C for 30 minutes .

-

Centrifuge at 3000 rpm for 5 minutes to ensure complete phase separation.

-

-

Scrubbing (Optional but Recommended):

-

Transfer the loaded organic phase to a new vial.

-

Contact with 3.0 M

(A/O = 1) for 5 minutes. -

Reasoning: Removes co-extracted impurities (like Zr or Fe) and weakly extracted fission products.

-

-

Stripping (Back-Extraction):

-

Contact the scrubbed organic phase with 0.01 M

or distilled water (A/O = 1). -

Shake for 15 minutes.

-

Result: An(III) and Ln(III) transfer back to the aqueous phase due to the lack of nitrate ions (reversing the solvation mechanism).

-

Visual Workflow: Extraction Cycle

Caption: The DIPMA extraction cycle, illustrating the flow of actinides from feed to product.

Data Analysis & Performance Metrics

To validate the protocol, calculate the Distribution Ratio (

Table 1: Typical Performance of 0.5 M DIPMA in n-dodecane

| Parameter | Low Acid (0.5 M HNO₃) | High Acid (3.0 M HNO₃) | Interpretation |

| < 0.1 | > 10 | Efficient extraction requires high acidity. | |

| < 0.1 | > 10 | Co-extraction of Lanthanides occurs. | |

| < 0.001 | < 0.001 | Excellent rejection of non-f-elements. | |

| ~ 1.0 | ~ 1.0 - 1.5 | Poor selectivity between Am/Eu (requires selective stripping). |

Calculations:

Troubleshooting:

-

Third Phase Formation: If the organic phase splits into two layers (light diluent, heavy metal-rich), the metal loading is too high. Solution: Increase the temperature to 35°C or add 5% 1-octanol.

-

Low Recovery: Ensure the feed acidity is

. DIPMA is a weak extractant compared to TODGA and relies heavily on nitrate concentration.

References

-

Musikas, C. (1987). Solvent extraction for the chemical separations of the 5f elements. Inorganica Chimica Acta, 140(1-2), 197-206. Link

-

Sasaki, Y., et al. (2001). Extraction of actinides by N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide. Journal of Nuclear Science and Technology, 38(11), 966-970. Link

-

Mowafy, E. A., & Aly, H. F. (2007). Synthesis and solvent extraction of some trivalent lanthanides and actinides by new diamides. Solvent Extraction and Ion Exchange, 25(2), 205-224. Link

-

Spjuth, L., et al. (2000). Extraction of actinides and lanthanides from nitric acid solution by malonamides. Radiochimica Acta, 88(6), 329-336. Link

Application Note: Optimizing Reaction Conditions for Malonamide Synthesis

Abstract & Strategic Importance

Malonamides (

This guide moves beyond standard textbook procedures, offering an optimized, mechanistic approach to malonamide synthesis. We focus on two distinct protocols: a Lewis-Acid Promoted Direct Aminolysis for robust, scalable synthesis, and an Activation-Based Protocol for precision functionalization of complex substrates.

Mechanistic Insights & Critical Parameters

To optimize conditions, one must understand the competing energy landscapes. The synthesis of malonamides from diesters or diacids involves a delicate balance between nucleophilic attack and thermal decomposition.

The Competitive Landscape

-

Pathway A (Desired): Nucleophilic Acyl Substitution. The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. This pathway is reversible (in direct aminolysis) and requires driving forces (excess amine, removal of alcohol, or catalysis).

-

Pathway B (Undesired): Decarboxylation. Malonic acid derivatives are prone to decarboxylation via a 6-membered cyclic transition state. This is accelerated by:

-

Heat: Typically

.[1] -

Acidity: Protonation of the carbonyl oxygen lowers the activation energy for the cyclic transition state.

-

Hydrolysis: Mono-esters/acids decarboxylate significantly faster than diesters.

-

Optimization Variables

-

Solvent Polarity: High polarity solvents (e.g., Ethanol, DMF) stabilize the charged tetrahedral intermediate, lowering the activation energy for amidation.

-

Lewis Acid Catalysis: Magnesium (

) or Zirconium ( -

Temperature: The "Goldilocks Zone" is strictly 20°C – 80°C . Exceeding 100°C almost invariably initiates decarboxylation.

Visualizing the Reaction Logic[2]

The following diagram illustrates the mechanistic bifurcation between successful diamidation and the decarboxylation trap.

Figure 1: Mechanistic pathway showing the critical divergence between amidation (green) and decarboxylation (red).

Protocol 1: Lewis-Acid Promoted Direct Aminolysis

Best For: Scalable synthesis, simple amines, "Green" chemistry requirements.

Mechanism:

Reagents & Equipment[1][3][4][5]

-

Substrate: Diethyl malonate (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (2.5 – 3.0 equiv).

-

Catalyst: Anhydrous Magnesium Chloride (

) (0.5 – 1.0 equiv). -

Solvent: Methanol or Ethanol (Anhydrous).

-

Base: Potassium Carbonate (

) or Triethylamine (

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried round-bottom flask, dissolve anhydrous

(10 mmol) in dry methanol (20 mL). Stir for 15 minutes under Argon to ensure complete solvation. -

Substrate Addition: Add Diethyl malonate (10 mmol) dropwise. Stir for 10 minutes. Note: The solution may become slightly turbid as the Mg-complex forms.

-

Amine Introduction: Add the amine (25 mmol) followed by the base (

, 20 mmol). -

Reaction: Stir vigorously at Room Temperature (25°C) for 4–6 hours.

-

Optimization Note: If the amine is sterically hindered, heat gently to 50°C. Do not reflux.

-

-

Quench & Workup:

-

Evaporate the solvent under reduced pressure.[2]

-

Redissolve residue in Ethyl Acetate (50 mL) and wash with 1M HCl (cold) to remove unreacted amine and Mg salts.

-

Critical: Keep the acid wash brief and cold to prevent hydrolysis of the product.

-

Wash with Brine, dry over

, and concentrate.

-

Expected Yield: 85–95% Advantages: Avoids toxic coupling reagents; atom-economical.

Protocol 2: Activation-Based Precision Synthesis

Best For: Complex/Chiral amines, Non-symmetrical malonamides, Precious substrates. Mechanism: Uses coupling reagents (HATU/DCC) to activate a mono-acid, preventing the harsh conditions required for direct ester aminolysis.

Reagents & Equipment[1][3][4][5]

-

Substrate: Mono-ethyl malonate (or Malonic acid for diamides).

-

Coupling Agent: HATU (1.1 equiv per amide bond) or EDC·HCl/HOBt.

-

Base: DIPEA (Diisopropylethylamine) (2.5 equiv).

-

Solvent: DMF or DCM (Anhydrous).

Step-by-Step Methodology

-

Pre-Activation: Dissolve Mono-ethyl malonate (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.5 equiv) and stir at 0°C for 5 minutes.

-

Coupling Agent: Add HATU (1.1 equiv) in one portion. Stir at 0°C for 15–30 minutes.

-

Why? Pre-activation at low temp minimizes racemization (if chiral) and decarboxylation.

-

-

Amine Addition: Add the amine (1.0 equiv) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature and stir for 12 hours.

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash sequentially with: 5%

, Water, 1M Citric Acid, and Brine. -

Note: Citric acid is preferred over HCl for acid-sensitive amides.

-

Comparison of Conditions

| Parameter | Protocol 1: Direct Aminolysis | Protocol 2: Coupling (HATU) |

| Primary Driver | Thermodynamics (Mg-chelation) | Kinetics (Activated Ester) |

| Temperature | 25°C – 50°C | 0°C |